[6-[(4-Fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-5-yl]methanol [6-[(4-Fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-5-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1799327-42-6
VCID: VC8427572
InChI: InChI=1S/C17H19FN2O/c1-17(2)10-19-14-8-12(15(9-21)20-16(14)17)7-11-3-5-13(18)6-4-11/h3-6,8,19,21H,7,9-10H2,1-2H3
SMILES: CC1(CNC2=C1N=C(C(=C2)CC3=CC=C(C=C3)F)CO)C
Molecular Formula: C17H19FN2O
Molecular Weight: 286.34 g/mol

[6-[(4-Fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-5-yl]methanol

CAS No.: 1799327-42-6

Cat. No.: VC8427572

Molecular Formula: C17H19FN2O

Molecular Weight: 286.34 g/mol

* For research use only. Not for human or veterinary use.

[6-[(4-Fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-5-yl]methanol - 1799327-42-6

Specification

CAS No. 1799327-42-6
Molecular Formula C17H19FN2O
Molecular Weight 286.34 g/mol
IUPAC Name [6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-5-yl]methanol
Standard InChI InChI=1S/C17H19FN2O/c1-17(2)10-19-14-8-12(15(9-21)20-16(14)17)7-11-3-5-13(18)6-4-11/h3-6,8,19,21H,7,9-10H2,1-2H3
Standard InChI Key ZYXWNGVEUOLFPW-UHFFFAOYSA-N
SMILES CC1(CNC2=C1N=C(C(=C2)CC3=CC=C(C=C3)F)CO)C
Canonical SMILES CC1(CNC2=C1N=C(C(=C2)CC3=CC=C(C=C3)F)CO)C

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, [6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-5-yl]methanol, reflects its fused pyrrolopyridine core. The molecular formula is C₁₇H₁₉FN₂O, with a molecular weight of 286.34 g/mol . Its CAS registry number, 1799327-42-6, serves as a unique identifier for commercial and regulatory purposes .

Table 1: Key Identifiers and Synonyms

PropertyValue
CAS Number1799327-42-6
Molecular FormulaC₁₇H₁₉FN₂O
Molecular Weight286.34 g/mol
SynonymsSCHEMBL16830814, TQR0885, MFCD31925649

Structural Features

The molecule comprises a pyrrolo[3,2-b]pyridine scaffold, a bicyclic system merging pyrrole and pyridine rings. Critical substituents include:

  • A 4-fluorobenzyl group at position 6, introducing aromatic and electron-withdrawing characteristics.

  • 3,3-Dimethyl groups on the pyrrolidine moiety, enhancing steric bulk and conformational rigidity.

  • A hydroxymethyl (-CH₂OH) group at position 5, enabling hydrogen bonding and derivatization .

Synthetic Routes and Purification

Purification and Quality Control

Commercial samples are specified at ≥97% purity, typically verified via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy . The compound’s limited solubility in aqueous media necessitates purification using organic solvents like dichloromethane or ethyl acetate.

Physicochemical Properties

Thermodynamic and Spectral Data

  • LogP (Octanol-Water): ~3.1 (moderate lipophilicity, driven by the fluorobenzyl and dimethyl groups).

  • Hydrogen Bond Donors/Acceptors: 1 donor (hydroxyl), 3 acceptors (pyridine N, hydroxyl O, F) .

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP3.1 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area52.3 Ų (estimated)

Applications in Research

Pharmaceutical Intermediate

The structural complexity and modular substituents position this compound as a potential building block for drug discovery. Its pyrrolopyridine core is prevalent in kinase inhibitors and neurotransmitter analogs. For example, the PubChem derivative CID 126970793 is annotated as an XIAP/cIAP1 antagonist, implicating the parent alcohol in apoptosis pathway research .

Materials Science

The conjugated π-system and fluorinated aryl group suggest utility in organic electronics or metal-organic frameworks (MOFs). A study on nickel(II) complexes with triazole-pyridine ligands (e.g., ) demonstrates how analogous heterocycles coordinate transition metals, a property exploitable in catalysis or sensing.

Future Research Directions

Structural Elucidation

X-ray crystallography or advanced NMR studies are needed to resolve the compound’s tautomeric equilibrium and solid-state packing. Techniques described for related nickel complexes could be adapted.

Biological Screening

Screening against cancer cell lines or protein targets (e.g., kinases, GPCRs) may uncover therapeutic potential. The fluorobenzyl group’s role in modulating blood-brain barrier penetration warrants investigation.

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